molecular formula C21H14ClN5O4 B2439320 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide CAS No. 1005297-82-4

2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No. B2439320
CAS RN: 1005297-82-4
M. Wt: 435.82
InChI Key: RFAIHOJPAROUEC-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a pyridopyrimidinone ring, a phenyl ring, a nitro group, and a chloro group . These functional groups could potentially give this compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridopyrimidinone and phenyl rings are likely to be planar due to the sp2 hybridization of their carbon atoms . The nitro and chloro groups could potentially introduce some steric hindrance and electronic effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack . The chloro group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and chloro groups could potentially increase its polarity, influencing its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and pharmacological activity of various pyridine and pyrimidine derivatives, including structures similar to 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide, highlighted their potential as antidepressant and nootropic agents. The study found that certain derivatives showed significant antidepressant activity and nootropic activity in mice. This suggests the chemical framework of 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide could be explored for developing central nervous system (CNS) active agents (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

Anticancer Properties

Research on the compound HO-221, which shares structural similarities with 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide, demonstrated improved oral absorption and bioavailability when particle sizes were reduced to the submicron level. This study underlines the importance of particle size in the pharmaceutical development of poorly water-soluble drugs, potentially improving the efficacy of anticancer agents (N. Kondo, T. Iwao, H. Masuda, et al., 1993).

Stabilization of Amide Conformations

Investigation into the stabilization of amide conformations using pentafluorophenyl groups provided insights into the molecular structure and behavior of compounds, including those structurally related to 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide. The study found that certain compounds exhibit a mixture of cis and trans rotamers, with the equilibrium being strongly solvent-dependent. This research is relevant for understanding the molecular properties and potential reactivity of such compounds (C. Forbes, A. Beatty, & B. Smith, 2001).

Antimicrobial Activity of Pyrimidine Salts

Pyrimidine salts, including derivatives of pyrimidines similar to 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. The study highlights the potential of pyrimidine derivatives as antimicrobial agents, with certain compounds exhibiting significant activity against various microbial strains (C. Mallikarjunaswamy, D. G. Bhadregowda, & L. Mallesha, 2013).

Antiproliferative Activity and Molecular Docking

Research into the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated significant inhibition against various cancer cell lines. This study not only underscores the anticancer potential of such compounds but also employs molecular docking studies to reveal how they might inhibit specific protein targets. This approach provides a valuable framework for the development of new anticancer agents based on the chemical structure of 2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide (Pei Huang, Juan Zhao, Yanhong Gao, et al., 2020).

properties

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O4/c1-12-24-19-17(3-2-10-23-19)21(29)26(12)14-6-4-13(5-7-14)25-20(28)16-9-8-15(27(30)31)11-18(16)22/h2-11H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAIHOJPAROUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide

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